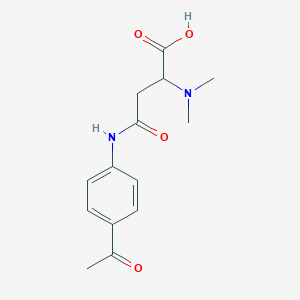

![molecular formula C15H12N2O2 B2637856 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 220465-49-6](/img/structure/B2637856.png)

7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid” is a chemical compound with the molecular formula C15H12N2O2 and a molecular weight of 252.27 . It is used for proteomics research .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H12N2/c1-11-7-8-16-10-13(15-14(16)9-11)12-5-3-2-4-6-12/h2-10H,1H3 . This indicates the presence of a methyl group (CH3) attached to the imidazo[1,2-a]pyridine ring, and a phenyl group (C6H5) attached to the second position of the imidazo ring .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties were not found in the retrieved data.科学的研究の応用

Antimicrobial and Antioxidant Applications

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

“7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid” and its derivatives have been synthesized and screened for their antibacterial and antifungal activities against bacterial strains (Pseudomonas aeruginosa and Escherichia coli) and a pathogenic fungal strain (Fusarium oxysporum f. sp. Albedinis). They have also been evaluated for their antioxidant activity .

Methods of Application or Experimental Procedures

The compounds were synthesized by the acid-catalyzed reaction of 7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine with different aromatic aldehydes. The antibacterial and antifungal activities were tested using the disk diffusion method, and the antioxidant activity was evaluated using the DPPH free radical scavenging method .

Results or Outcomes

One of the synthesized compounds showed significant activity against the tested bacterial and fungal strains, while all the compounds displayed moderate antioxidant activities .

Synthesis of Imidazo[1,2-a]pyridines

Specific Scientific Field

Organic Chemistry

Summary of the Application

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed .

Methods of Application or Experimental Procedures

The synthesis involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .

Results or Outcomes

The method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .

ADME-Tox Predictions and Molecular Docking Studies

Specific Scientific Field

Pharmaceutical Chemistry and Bioinformatics

Summary of the Application

In silico ADME-Tox predictions and molecular docking studies have been carried out to determine the bioavailability of the synthesized compounds and confirm the antifungal and antibacterial experimental findings .

Methods of Application or Experimental Procedures

The synthesized compounds were subjected to in silico ADME-Tox predictions and molecular docking studies .

Results or Outcomes

The results of these studies were used to confirm the antifungal and antibacterial experimental findings .

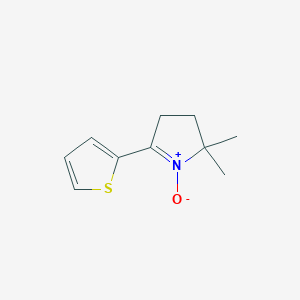

Hydrogen Bonding Sensor

Summary of the Application

“7-Methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one” is a hydrogen bonding sensor developed by the Kozlowski group. This colorimetric probe has been used to assess the relative reactivity of hydrogen bonding organocatalysts as well as to measure hydrogen bond strength in pharmaceutically relevant molecules .

Methods of Application or Experimental Procedures

The compound was used as a colorimetric probe to assess the relative reactivity of hydrogen bonding organocatalysts and to measure hydrogen bond strength in pharmaceutically relevant molecules .

Results or Outcomes

The results provided insights into the relative reactivity of hydrogen bonding organocatalysts and the strength of hydrogen bonds in pharmaceutically relevant molecules .

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

将来の方向性

Imidazole-containing compounds, including imidazo[1,2-a]pyridines, have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the development of new drugs based on these compounds could be a promising direction for future research .

特性

IUPAC Name |

7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-10-7-8-17-12(9-10)16-13(14(17)15(18)19)11-5-3-2-4-6-11/h2-9H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKYBTUNKLOELPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(N2C=C1)C(=O)O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-fluoro-4-methylbenzoate](/img/structure/B2637775.png)

![Tert-butyl 3-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidine-1-carboxylate](/img/structure/B2637777.png)

![3-[(Trimethylsilyl)methyl]cyclobutan-1-one](/img/structure/B2637783.png)

![N-benzyl-4-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2637785.png)

![3-(4-Bromophenyl)-8-(2-chloro-6-fluorobenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2637788.png)

![N-benzyl-4-ethylbenzo[d]thiazol-2-amine](/img/structure/B2637791.png)

![2-methyl-3-phenyl-N-(pyridin-2-ylmethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2637793.png)

![Ethyl 1-[(ethoxycarbonyl)amino]-2-oxo-2-phenylethylcarbamate](/img/structure/B2637795.png)